TUG-1907
Description
TUG-1907 is a selective small-molecule activator of the free fatty acid receptor 3 (FFA3/GPR41), a G protein-coupled receptor (GPCR) implicated in gut-brain axis signaling and metabolic regulation. Its development addressed the need for a tool compound to disentangle FFA3-specific effects from those of co-expressed receptors, particularly FFA2 (GPR43), which shares overlapping ligands, such as short-chain fatty acids (SCFAs) like propionate (C3) . This compound exhibits high selectivity for FFA3 over FFA2 and other GPCRs, as demonstrated in studies using FFA3-knockout (FFA3-KO-βGAL) mice and receptor-specific assays .
Properties
Molecular Formula |
C20H22Cl2N2O2 |
|---|---|
Molecular Weight |
393.308 |
IUPAC Name |
N-(2,5-Dichlorophenyl)-2-methyl-5-oxo-4-propyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C20H22Cl2N2O2/c1-3-5-13-18(11(2)23-15-6-4-7-17(25)19(13)15)20(26)24-16-10-12(21)8-9-14(16)22/h8-10,13,23H,3-7H2,1-2H3,(H,24,26) |
InChI Key |
IIXZJMYGKNKDGN-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(C)NC2=C(C(CCC2)=O)C1CCC)NC3=CC(Cl)=CC=C3Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TUG-1907; TUG 1907; TUG1907; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
TUG-1907 vs. C3 (Propionate)
C3, a natural SCFA, activates both FFA3 and FFA2, complicating mechanistic studies. This compound resolves this ambiguity:
- Receptor Selectivity: C3 activates FFA3 (EC₅₀ ~100 μM) and FFA2 (EC₅₀ ~1–10 μM) .
- Downstream Signaling :
- Functional Outcomes :
- In wild-type mice , both C3 and this compound increase multiunit nerve activity in the proximal colon. However, this effect is absent in FFA3-KO mice treated with this compound, confirming its specificity .
- C3’s dual-receptor activation complicates interpretation of gut motility and neuronal activation studies, whereas this compound isolates FFA3-mediated effects .
This compound vs. MOMBA (FFA2-DREADD Agonist)
MOMBA (4-methoxy-3-methyl-benzoic acid) is a synthetic agonist for a modified FFA2 receptor (hFFA2-DREADD) engineered to respond exclusively to sorbate derivatives .
- Mechanistic Insights: MOMBA-induced Ca²⁺ mobilization in DRG cells is blocked by the Gαq/11 inhibitor FR900359, confirming its reliance on this pathway. In contrast, this compound’s effects are pertussis toxin-sensitive, reflecting Gαi/o coupling .
This compound vs. Sorbate (FFA2-DREADD Agonist)
Sorbate is a dietary preservative that activates wild-type FFA2 and the engineered hFFA2-DREADD. However, its antibacterial properties limit in vivo utility .
- Advantages of this compound: Unlike sorbate, this compound lacks antimicrobial activity, making it suitable for chronic studies .
Key Experimental Findings
Table 1: Comparative Pharmacology of this compound and Similar Compounds
Table 2: In Vivo Validation of Selectivity
Discussion
This compound’s selectivity and potency make it superior to C3, MOMBA, and sorbate for dissecting FFA3-specific roles in metabolic and neural circuits. Its lack of cross-reactivity with FFA2 resolves confounding results seen with C3, particularly in studies of gut-to-spinal cord signaling . However, conflicting reports on this compound’s ability to induce c-fos expression (absent in but present in ) suggest context-dependent effects, possibly due to differences in experimental models (e.g., isolated colon vs. intact spinal cord). Further studies using conditional FFA3-KO models are warranted.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
